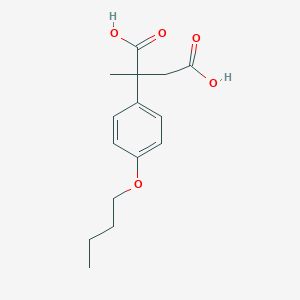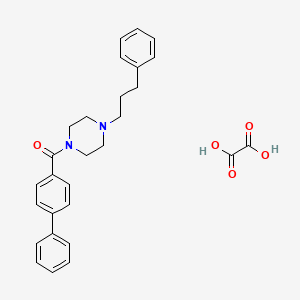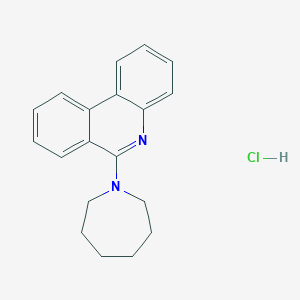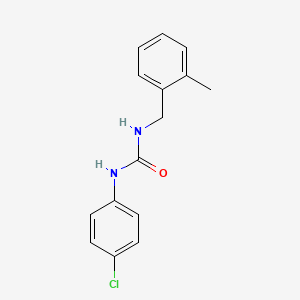![molecular formula C12H16N2O4S B5014050 2-甲基-1-[(4-硝基苯基)磺酰基]哌啶](/img/structure/B5014050.png)
2-甲基-1-[(4-硝基苯基)磺酰基]哌啶
描述
2-methyl-1-[(4-nitrophenyl)sulfonyl]piperidine is a compound of interest in organic chemistry due to its structural complexity and potential applications in various fields. This compound belongs to the class of organic compounds known as sulfonamides, characterized by the presence of a sulfonyl group attached to an amine.
Synthesis Analysis
The synthesis of related sulfonamides involves the reaction of tetrahydropyridines with organic azides to afford piperidylidene sulfonamides. For example, the nitration of certain sulfonamide derivatives can yield nitrophenyl analogues, which upon reduction, can lead to aminophenyl counterparts (Warren & Knaus, 1987).
Molecular Structure Analysis
Crystal structure analysis of sulfonamide compounds reveals important details about their geometry. For instance, a study determined the monoclinic crystal structure of a similar compound, providing insights into the conformation of the cyclohexyl and piperidine rings and their spatial arrangement (Aydinli, Sayil, & Ibiş, 2010). Another study on a nitro-benzenesulfonyl-piperidin-yl compound highlighted the chair conformation of the piperidine ring and the distorted tetrahedron geometry around the sulfur atom (Prasad et al., 2008).
Chemical Reactions and Properties
The chemical behavior of 2-methyl-1-[(4-nitrophenyl)sulfonyl]piperidine derivatives can be illustrated through reactions such as the Pictet–Spengler reaction, where N-sulfonyl groups act as both activating and protecting groups, demonstrating the compound's reactivity and potential for further functionalization (Liu et al., 2006).
科学研究应用
合成及化学反应:
- 刘等人 (2006) 的一项研究报告了 2,3-二氢-1H-螺[异喹啉-4,4'-哌啶] 的高产率合成,在关键的 Pictet-Spengler 反应中使用 N-(2-硝基苯基)磺酰基既作为活化基团,也作为保护基团。
抗癌潜力:
- Rehman 等人 (2018) 的研究重点是合成哌啶-4-羧酸乙酯附着的 1,3,4-恶二唑杂化物,并评估其作为潜在的抗癌剂。该研究包括合成 1-[(4-甲基苯基)磺酰基]-4-哌啶甲酸乙酯作为中间化合物。
抗菌活性:
- 齐 (2014) 进行的一项研究合成了 1-取代-4-[5-(4-取代苯基)-1,3,4-噻二唑-2-磺酰基]哌嗪衍生物并研究了它们的抗菌活性。
药物中相关物质的表征:
- Jayachandra 等人 (2018) 的研究确定了多种相关物质,包括 1-(甲基磺酰基)-4-[4-(三氟甲氧基)苯氧基]哌啶,在耐多药结核病 (MDR-TB) 药物物质中。
光谱表征和 X 射线晶体学:
- Prasad 等人 (2008) 的工作涉及合成 1-(2-硝基-苯磺酰基)-哌啶-4-基-二苯甲醇,一种结构相关的化合物,并通过 X 射线晶体学对其进行表征。
抑制恶性疟原虫蛋白酶:
- Saify 等人 (2011) 的一项研究报告了哌啶衍生物的合成和天冬氨酸蛋白酶抑制活性,表明苯环中的硝基团在抑制恶性疟原虫的溶酶蛋白酶 II 中的作用,恶性疟原虫是一种引起疟疾的寄生虫。
作用机制
Target of Action
A structurally similar compound, (2r)-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-4-(4-nitrophenyl)piperazine, is known to targetCorticosteroid 11-beta-dehydrogenase isozyme 1 in humans . This enzyme plays a crucial role in the conversion of cortisol to the inactive metabolite cortisone, and vice versa.
Mode of Action
The pyrrolidine ring, a common structural feature in this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
生化分析
Biochemical Properties
2-Methyl-1-[(4-nitrophenyl)sulfonyl]piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of 2-methyl-1-[(4-nitrophenyl)sulfonyl]piperidine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 2-methyl-1-[(4-nitrophenyl)sulfonyl]piperidine exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their activity. This compound has also been found to influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-methyl-1-[(4-nitrophenyl)sulfonyl]piperidine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of 2-methyl-1-[(4-nitrophenyl)sulfonyl]piperidine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, it can cause toxic or adverse effects, including liver damage and oxidative stress. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in therapeutic settings .
Metabolic Pathways
2-Methyl-1-[(4-nitrophenyl)sulfonyl]piperidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for the metabolism of various endogenous and exogenous compounds. These interactions can affect metabolic flux and alter metabolite levels, thereby influencing overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 2-methyl-1-[(4-nitrophenyl)sulfonyl]piperidine is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for elucidating the compound’s pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of 2-methyl-1-[(4-nitrophenyl)sulfonyl]piperidine is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization patterns influence its interactions with other biomolecules and its overall biochemical activity .
属性
IUPAC Name |
2-methyl-1-(4-nitrophenyl)sulfonylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-10-4-2-3-9-13(10)19(17,18)12-7-5-11(6-8-12)14(15)16/h5-8,10H,2-4,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBATUZBCIWHCAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401322780 | |
| Record name | 2-methyl-1-(4-nitrophenyl)sulfonylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401322780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202645 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
346689-79-0 | |
| Record name | 2-methyl-1-(4-nitrophenyl)sulfonylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401322780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-fluorophenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5013970.png)
![N,N-diethyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5013981.png)
![N,N'-[(2-phenyl-4,6-pyrimidinediyl)di-4,1-phenylene]bis[2-(2-thienyl)acetamide]](/img/structure/B5013984.png)
![2-{[benzyl(ethyl)amino]methyl}-6-ethoxyphenol](/img/structure/B5013994.png)


![N,2-diethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5014014.png)

![N-methyl-N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B5014028.png)




![N-[3-(4-morpholinyl)propyl]-2-(2-thienyl)acetamide](/img/structure/B5014053.png)